Micardis-13CD3

Overview

Description

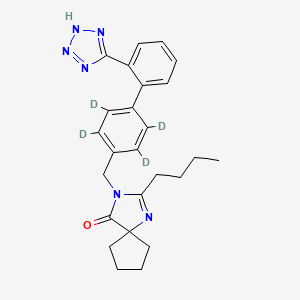

Micardis-13CD3 is a variant of Micardis, which is the brand name for the drug Telmisartan . Telmisartan is an angiotensin II receptor blocker (ARB) that is used to treat high blood pressure (hypertension), heart failure, and diabetic kidney disease . It works by blocking the effects of angiotensin II, a hormone that can constrict blood vessels and increase blood pressure .

Molecular Structure Analysis

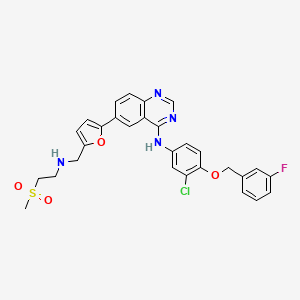

The molecular structure of Micardis-13CD3 would be similar to that of Telmisartan, with the addition of the 13CD3 isotopic label. The structure of Telmisartan includes a biphenyl group and two imidazole rings . Techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used to determine the three-dimensional molecular structures from sub-μm microcrystals .Scientific Research Applications

Enhancement of Solubility and Dissolution Rate

Telmisartan is a potent antihypertensive drug with very poor aqueous solubility, especially in pH ranging from 3 to 9 (i.e., biological fluids) that results in poor bioavailability . Research has been conducted to improve Telmisartan solubility and dissolution rates without the need for expensive multistep procedures, and without inclusion of alkalinizers . This study adopted the use of surface solid dispersions (SSDs) employing superdisintegrants, hydrophilic polymers, and combined carriers .

Neuronal Ionic Effects

Telmisartan, an antagonist of the angiotensin II type 1 receptor, is a widely used antihypertensive agent . However, its neuronal ionic effects and how they potentially affect neuronal network excitability remain largely unclear . Research has been conducted to investigate these effects using patch-clamp technology .

Improved Synthesis

An improved synthesis of Telmisartan has been developed via the copper-catalyzed cyclization of o-haloarylamidines . This concise synthetic route has been designed for making Telmisartan more efficiently .

Isotope Labelled Internal Standards in Ergot Alkaloid Screening

The 13CD3-labelled Telmisartan has been used as an internal standard in a sum parameter method for ergot alkaloid screening of food . This method significantly improves the measurement of ergot alkaloids in complex food matrices, due to their increased selectivity and thus lower interferences .

Synthesis of Ergotamine-13CD3 and Ergotaminine-13CD3

The isotopically labeled Telmisartan has been used in the synthesis of ergotamine-13CD3 and ergotaminine-13CD3 . This synthesis from unlabeled, native ergotamine has been described for the first time .

Mechanism of Action

Target of Action

Telmisartan-13CD3, also known as Micardis-13CD3, primarily targets the angiotensin II type 1 (AT1) receptors . These receptors are part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. Telmisartan-13CD3 binds to AT1 receptors with high affinity, inhibiting the action of angiotensin II, a potent vasoconstrictor .

Mode of Action

Telmisartan-13CD3 works by blocking the vasoconstrictor and aldosterone secretory effects of angiotensin II . It interferes with the binding of angiotensin II to the AT1 receptor by binding reversibly and selectively to the receptors in vascular smooth muscle and the adrenal gland . This inhibition of angiotensin II leads to a reduction in arterial blood pressure .

Biochemical Pathways

Telmisartan-13CD3 affects several biochemical pathways. It is suggested that it may improve cardiovascular remodeling associated with the production of endothelial nitric oxide synthase (eNOS) through PPAR-γ . It also inhibits the production of reactive oxygen species via AT1 receptor, which is associated with suppression of NAD(P)H oxidase subunit expression . Furthermore, it may offer renoprotection by decreasing the expression of transforming growth factor-β1 (TGF-β1) and other proinflammatory and profibrotic cytokine genes through the PPAR-γ/hepatocyte growth factor pathway .

Pharmacokinetics

Telmisartan-13CD3 has high lipophilicity, which may facilitate extensive tissue and cell penetration . It has a high volume of distribution of approximately 500 L . The mean elimination half-life of telmisartan is approximately 24 hours . It is minimally metabolized in the liver through glucuronidation . About 97% of the drug is excreted in the feces .

Result of Action

The molecular and cellular effects of Telmisartan-13CD3’s action include the stimulation of peak INa in combination with an apparent retardation in current inactivation, which could be an important mechanism through which hippocampal neuronal excitability is increased . It also uniquely induces markers of autophagy in microglia through an AMPK–mTOR–autophagy pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Telmisartan-13CD3. For instance, the low solubility and high permeability of telmisartan result in poor bioavailability after oral administration . These properties can be improved by reducing the crystal particle size or through other options, such as the development of co-amorphous formulations .

Safety and Hazards

Telmisartan can cause injury or death to the unborn baby if taken during the second or third trimester of pregnancy . It can also cause a condition that results in the breakdown of skeletal muscle tissue, leading to kidney failure . Other side effects may include dizziness, lightheadedness, blurred vision, back pain, and others .

properties

IUPAC Name |

2-[4-[[4-methyl-2-propyl-6-[1-(trideuterio(113C)methyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMXLENWKUUMAY-LBDFIVMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Telmisartan-13CD3 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.